molecular formula C9H6FNO B040983 1H-Indole-2-carbonyl fluoride CAS No. 114085-25-5

1H-Indole-2-carbonyl fluoride

Cat. No.: B040983
CAS No.: 114085-25-5
M. Wt: 163.15 g/mol
InChI Key: ZZDJYQFNBXDYFZ-UHFFFAOYSA-N
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Description

1H-Indole-2-carbonyl fluoride is a fluorinated indole derivative characterized by a carbonyl fluoride (-COF) functional group at the 2-position of the indole ring. Indole derivatives are widely studied for their biological activity and utility in constructing heterocyclic frameworks . The introduction of a carbonyl fluoride group likely enhances electrophilicity, making it a candidate for nucleophilic substitution or coupling reactions, though its stability and handling requirements (e.g., moisture sensitivity) would differ significantly from non-fluorinated analogs.

Properties

CAS No.

114085-25-5

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

1H-indole-2-carbonyl fluoride

InChI

InChI=1S/C9H6FNO/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H

InChI Key

ZZDJYQFNBXDYFZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)F

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)F

Synonyms

1H-Indole-2-carbonyl fluoride (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1H-Indole-2-carbonyl fluoride with structurally related indole derivatives, focusing on functional groups, physical properties, and reactivity.

Table 1: Key Properties of Selected Indole Derivatives

Compound Name Molecular Formula Molecular Weight CAS RN Melting Point (°C) Functional Group Reactivity Notes Source
This compound* C₉H₆FNO 163.15 Not listed Not available Carbonyl fluoride (-COF) High electrophilicity; prone to hydrolysis Inferred
Indole-2-carboxylic acid ethyl ester C₁₁H₁₁NO₂ 189.21 Not listed Not provided Ester (-COOEt) Moderate reactivity; hydrolyzes to acid
Indole-5-carboxylic acid C₉H₇NO₂ 161.15 1670-81-1 208–210 Carboxylic acid (-COOH) Stable; forms salts or amides
Indole-3-carboxaldehyde C₉H₇NO 145.15 487-89-8 193–198 Aldehyde (-CHO) Participates in condensation reactions
1H-Indole-2-carbonitrile, 6-amino C₉H₆N₂ 142.16 873055-07-3 Not provided Nitrile (-CN) Used in heterocyclic synthesis

Note: Data for this compound are inferred from structural analogs due to absence in provided evidence.

Reactivity and Functional Group Analysis

Carbonyl Fluoride vs. Carboxylic Acid/Esters :

  • The carbonyl fluoride group (-COF) is significantly more electrophilic than carboxylic acids (-COOH) or esters (-COOEt). This makes it a stronger candidate for acyl transfer reactions but also more moisture-sensitive .
  • Esters (e.g., Indole-2-carboxylic acid ethyl ester) exhibit slower hydrolysis rates compared to fluorides, balancing reactivity and stability for synthetic applications.

Comparison with Aldehydes and Nitriles :

  • Indole-3-carboxaldehyde (-CHO) is less reactive in nucleophilic substitutions but participates in condensations (e.g., forming Schiff bases) .
  • Nitriles (e.g., 1H-Indole-2-carbonitrile) are stable under basic conditions but can be hydrolyzed to carboxylic acids or reduced to amines, offering diverse functionalization pathways .

Thermal Stability :

  • Carboxylic acids (e.g., Indole-5-carboxylic acid, mp 208–210°C) and aldehydes (e.g., Indole-3-carboxaldehyde, mp 193–198°C) exhibit higher melting points than esters or nitriles, suggesting stronger intermolecular forces .

Notes

  • Limitations : Direct data on this compound are absent in the provided evidence; comparisons rely on structurally related compounds.
  • Research Gaps : Further studies on the compound’s spectroscopic data, toxicity, and catalytic applications are needed.

Q & A

Basic: What are the established synthetic routes for preparing 1H-Indole-2-carbonyl fluoride, and what critical parameters influence yield and purity?

Methodological Answer:
The most common synthesis involves reacting 1H-indole-2-carboxylic acid with fluorinating agents like carbonyl fluoride (COF₂) or oxalyl chloride (C₂O₂Cl₂) followed by fluoride substitution. A representative protocol includes:

  • Dissolving 1H-indole-2-carboxylic acid in dichloromethane (DCM) under inert atmosphere.
  • Adding oxalyl chloride and catalytic DMF at 0°C, followed by stirring at 20°C for 1 hour.
  • Removing solvents under reduced pressure to isolate the acid chloride intermediate.
  • Fluorination via reaction with anhydrous KF or HF-pyridine.

Critical Parameters:

  • Temperature Control: Excess heat during fluorination can lead to decomposition or side reactions (e.g., ring fluorination).
  • Moisture Sensitivity: Hydrolysis of intermediates (e.g., acid chloride) must be avoided by rigorous drying of solvents and reagents.
  • Purification: Column chromatography or recrystallization is often required to remove unreacted starting materials or byproducts .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Analytical Techniques:

  • ¹H/¹³C NMR: Key peaks include the indole aromatic protons (δ 7.1–7.8 ppm) and the carbonyl fluoride group (δ ~160 ppm for ¹³C).
  • FT-IR: A strong C=O stretch near 1800 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹.
  • Mass Spectrometry (EI/ESI): Molecular ion peak at m/z corresponding to the molecular formula (C₉H₅FNO).

Validation:

  • Compare spectral data with literature or computational predictions (e.g., DFT).
  • Purity assessment via HPLC (≥95% by area under the curve) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles. Use a fume hood for all procedures.
  • Ventilation: Avoid inhalation of vapors; carbonyl fluorides are toxic and corrosive .
  • Waste Management: Quench residual fluoride with aqueous calcium hydroxide before disposal. Store waste separately in labeled containers for professional treatment .

Advanced: How does the stability of this compound vary under different storage conditions (e.g., temperature, solvent)?

Methodological Answer:
Stability Studies:

  • Solvent Effects: Stable in anhydrous DCM or THF for short-term storage (≤1 week at –20°C). Avoid protic solvents (e.g., methanol) to prevent hydrolysis.
  • Temperature Sensitivity: Decomposes above 40°C, forming indole-2-carboxylic acid and HF.
  • Light Sensitivity: Protect from UV light to avoid photodegradation.

Experimental Design:

  • Monitor degradation via periodic NMR/HPLC over 30 days under varied conditions.
  • Use Karl Fischer titration to quantify moisture in solvents .

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:
Reactivity Profile:

  • The electron-withdrawing indole ring enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or alcohols).
  • Kinetic Studies: Use stopped-flow techniques to measure reaction rates with varying nucleophiles (e.g., aniline vs. ethanol).

Theoretical Support:

  • DFT calculations (e.g., Fukui indices) predict regioselectivity.
  • Isotopic labeling (¹⁸O) can track acyl group transfer pathways .

Advanced: How should researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:
Data Reconciliation Steps:

Reproduce Experiments: Verify synthesis and characterization under identical conditions.

Cross-Validate Techniques: Combine NMR, IR, and X-ray crystallography (if crystals are obtainable).

Consider Solvent Artifacts: Residual DMF in NMR samples can shift peaks; use deuterated solvents with <0.03% impurities.

Case Example:
Discrepancies in ¹³C NMR carbonyl signals may arise from varying concentrations or temperature during acquisition. Standardize data collection at 25°C and 10 mM concentration .

Advanced: What analytical methods are suitable for quantifying trace fluoride byproducts in reactions involving this compound?

Methodological Answer:
Quantitative Techniques:

  • Ion-Selective Electrode (ISE): Calibrate with standard fluoride solutions (detection limit: 0.1 ppm).
  • Ion Chromatography (IC): Separate and quantify fluoride anions in aqueous extracts.

Sample Preparation:

  • Hydrolyze reaction mixtures with NaOH, then neutralize with HNO₃ before analysis.
  • Include spike-and-recovery experiments to validate accuracy (±5%) .

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